

cross-reactivity profile of ZK824859 hydrochloride with related enzymes

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Compound of Interest

Compound Name: ZK824859 hydrochloride

Cat. No.: B15574232

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Comparative Cross-Reactivity Profile of ZK824859 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **ZK824859 hydrochloride**, a selective inhibitor of urokinase plasminogen activator (uPA). The following sections detail its inhibitory potency against its primary target and related serine proteases, offer a representative experimental protocol for assessing uPA activity, and visualize the general workflow of an enzyme inhibition assay.

Data Presentation: Inhibitor Potency (IC₅₀)

ZK824859 hydrochloride has been evaluated for its inhibitory activity against human urokinase plasminogen activator (uPA) and two other related serine proteases: tissue plasminogen activator (tPA) and plasmin. The half-maximal inhibitory concentration (IC₅₀) values from these assessments are crucial for understanding the compound's selectivity.

The table below summarizes the reported IC₅₀ values for ZK824859 against both human and mouse orthologs of these enzymes. This comparison is vital for researchers utilizing animal models in their studies.

Target Enzyme	Species	IC50 (nM)	Selectivity vs. Human uPA
uPA	Human	79	-
tPA	Human	1580	~20-fold
Plasmin	Human	1330	~17-fold
uPA	Mouse	410	5.2-fold less potent
tPA	Mouse	910	11.5-fold less potent
Plasmin	Mouse	1600	20.3-fold less potent

Data sourced from a 2018 publication in Bioorganic & Medicinal Chemistry Letters by Islam I, et al.

Experimental Protocols

The precise experimental protocol used to generate the IC50 values for **ZK824859 hydrochloride** is not publicly available in the primary literature or its supplementary materials. However, a common and representative method for determining the inhibitory activity of a compound against uPA is a fluorogenic or chromogenic enzyme inhibition assay. Below is a detailed, representative protocol based on established methodologies.

Representative uPA Enzyme Inhibition Assay Protocol (Fluorogenic)

This protocol describes a typical in vitro assay to measure the enzymatic activity of uPA and the inhibitory effect of a test compound like **ZK824859 hydrochloride**.

1. Materials and Reagents:

- Enzyme: Recombinant human uPA (low molecular weight)
- Substrate: A fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA)
- Test Compound: **ZK824859 hydrochloride**, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
- Positive Control: A known uPA inhibitor (e.g., amiloride)

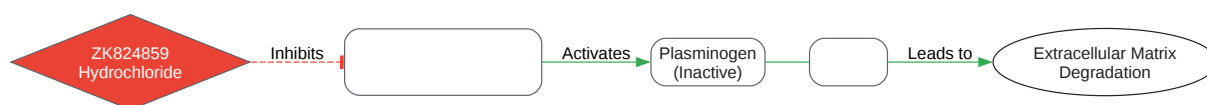
- Negative Control: Vehicle (e.g., DMSO) at the same final concentration as the test compound wells.
- Instrumentation: 96-well black microplate and a fluorescence plate reader capable of excitation at ~380 nm and emission at ~460 nm.

2. Assay Procedure:

- Reagent Preparation: Prepare fresh serial dilutions of **ZK824859 hydrochloride** and the positive control in assay buffer. The final concentration of DMSO in the assay should be kept low (typically $\leq 1\%$) to avoid solvent effects on enzyme activity.
- Enzyme and Inhibitor Pre-incubation:
 - To each well of the 96-well plate, add 25 μL of the diluted test compound, positive control, or vehicle control.
 - Add 50 μL of the uPA enzyme solution (at a pre-determined optimal concentration) to each well.
 - Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
 - Add 25 μL of the fluorogenic uPA substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 μL .
- Fluorescence Measurement:
 - Immediately place the microplate in the fluorescence plate reader.
 - Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes at 37°C.
- Data Analysis:
 - Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
 - Calculate the percentage of inhibition for each concentration of **ZK824859 hydrochloride** relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

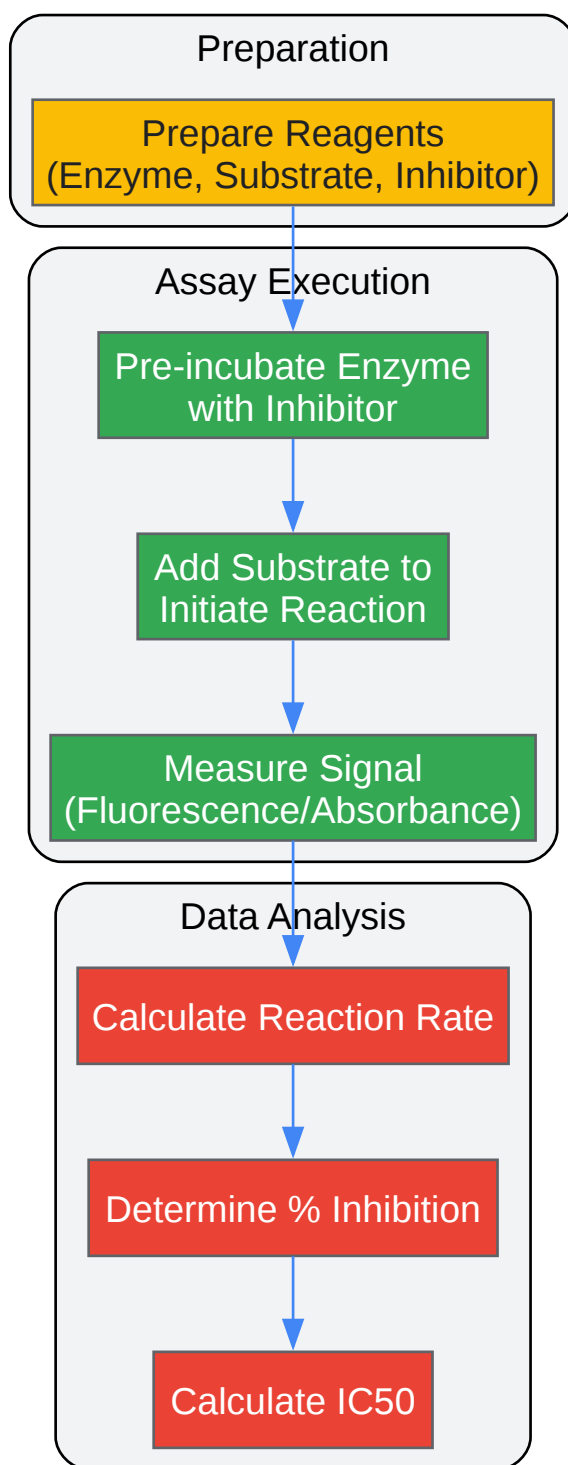
Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.



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Caption: uPA Signaling Pathway and Inhibition by ZK824859.



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Caption: General Workflow for an Enzyme Inhibition Assay.

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